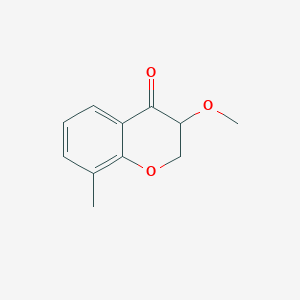

3-Methoxy-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Description

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-methoxy-8-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C11H12O3/c1-7-4-3-5-8-10(12)9(13-2)6-14-11(7)8/h3-5,9H,6H2,1-2H3 |

InChI Key |

VRTJDCVXNQGSTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(CO2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of benzaldehyde derivatives with acetic anhydride in the presence of a base catalyst . The reaction is carried out under controlled temperature and pressure conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation and solvent extraction are often employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits several bioactive properties that are significant in various research domains:

Antimicrobial Activity

Research indicates that mellein possesses substantial antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. For instance:

- A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its application in treating infections caused by these pathogens .

Antioxidant Properties

Mellein has been recognized for its antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has shown promise in mitigating inflammatory responses. Research indicates that mellein can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases such as arthritis .

Applications in Medicinal Chemistry

Given its diverse biological activities, mellein is being explored for various therapeutic applications:

Drug Development

The structural characteristics of mellein allow for modifications that can enhance its bioactivity. Researchers are investigating derivatives of mellein to improve potency and selectivity against specific targets in disease pathways.

Natural Product Synthesis

Mellein serves as a precursor for synthesizing other bioactive compounds. Its derivatives have been synthesized to explore enhanced pharmacological profiles .

Agricultural Applications

Mellein is also being studied for its potential use in agriculture:

Plant Growth Regulation

Research has suggested that mellein can act as a plant growth regulator, promoting growth and resistance to environmental stressors . This could be particularly useful in enhancing crop yields and sustainability.

Pest Resistance

The compound's antimicrobial properties may extend to protecting plants from pathogens, offering a natural alternative to synthetic pesticides .

Case Studies

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 3-Methoxy-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The benzopyranone scaffold is ubiquitous in flavonoids, but substituent modifications significantly alter properties. Below is a comparative analysis of key analogs:

3-Methoxy-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one

- Substituents : 3-OCH₃, 8-CH₃.

- Reduced hydrogen-bonding capacity compared to hydroxylated analogs.

2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-4-one

- Substituents : 3,5,7-trihydroxy, 3,4-dihydroxyphenyl.

- Key Features : High polarity and antioxidant activity due to multiple hydroxyl groups. Found in metabolomic studies of heat-stressed biological systems .

3-Benzoyl-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8a)

- Substituents : 7-CH₃, 3-benzoyl.

- Key Features : Extended conjugation from the benzoyl group enhances UV absorption. Synthesized via reflux reactions with yields up to 65% .

3-[(2-Hydroxyphenyl)methyl]-3,4-dihydro-2H-1-benzopyran-4-one (HIF-4)

- Substituents : 3-benzyl (2-hydroxyphenyl).

- Key Features : Demonstrated conformational flexibility in crystallographic studies and anti-cancer activity against BT549 and HeLa cells .

8-Bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Physicochemical Properties

Biological Activity

3-Methoxy-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one, also known as 5,7-dihydroxy-2-(4-methoxyphenyl)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one, is a compound belonging to the class of organic molecules known as flavonoids. This compound has garnered attention in recent years for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on various research findings.

Molecular Structure

- Molecular Formula : C17H16O5

- Molecular Weight : 300.3059 g/mol

- CAS Registry Number : 109248-40-0

- SMILES Notation :

COC1=CC=C(C=C1)C1CC(=O)C2=C(O)C=C(O)C(C)=C2O1

| Property | Value |

|---|---|

| LogP | 3.05 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Formal Charge | 0 |

Antioxidant Activity

Research indicates that flavonoids possess significant antioxidant properties due to their ability to scavenge free radicals. A study demonstrated that compounds similar to this compound exhibited strong antioxidant activities in various assays, suggesting a potential role in preventing oxidative stress-related diseases .

Anticancer Properties

Several studies have highlighted the anticancer potential of flavonoids. For instance, a derivative of this compound was shown to induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells compared to conventional chemotherapeutics like doxorubicin and 5-fluorouracil . This suggests that this compound may serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Effects

Flavonoids are known for their anti-inflammatory properties. Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play crucial roles in inflammatory pathways . This activity suggests that this compound could be beneficial in managing inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that flavonoid derivatives can exhibit significant activity against various pathogens, including bacteria and fungi . The presence of methoxy groups in the structure has been linked to enhanced antifungal activity against species such as Fusarium oxysporum .

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several chromone derivatives and evaluated their effects on human oral squamous cell carcinoma. One derivative showed high tumor specificity and induced cell cycle arrest at subG1 and G2 + M phases with minimal toxicity to normal keratinocytes .

Study on Antioxidant Activity

A comparative study assessed the antioxidant capabilities of various flavonoids using DPPH and ABTS assays. The results indicated that compounds similar to this compound exhibited potent radical scavenging activities, suggesting their potential use in functional foods and nutraceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.